2,3-Dihydro-1,5-benzoxazepin-4(5h)-one
Overview
Description
Unfortunately, I couldn’t find a specific description for “2,3-Dihydro-1,5-benzoxazepin-4(5h)-one” in the search results. However, it appears to be a chemical compound that could be related to the field of organic chemistry1.
Synthesis Analysis
The synthesis of similar compounds involves the reaction of certain ligands with isolated imidoyl chloride1. However, the specific synthesis process for “2,3-Dihydro-1,5-benzoxazepin-4(5h)-one” was not found in the search results.
Molecular Structure Analysis
The molecular structure analysis of “2,3-Dihydro-1,5-benzoxazepin-4(5h)-one” was not found in the search results. However, similar compounds have been analyzed using calculations and NMR spectroscopy1.Chemical Reactions Analysis
The chemical reactions involving “2,3-Dihydro-1,5-benzoxazepin-4(5h)-one” were not found in the search results. However, similar compounds have been involved in reactions such as asymmetric [4 + 3]-cycloaddition2.Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Dihydro-1,5-benzoxazepin-4(5h)-one” were not found in the search results. However, similar compounds have been characterized using various spectral techniques3.Scientific Research Applications
Chemical Synthesis and Derivative Formation
2,3-Dihydro-1,5-benzoxazepin-4(5h)-one has been studied for its applications in chemical synthesis and the formation of various derivatives. Research has shown methods for converting it into tetrahydro-1-benzoxepin-3-amines and related compounds, highlighting its potential as a building block in organic synthesis (Huckle, Lockhart, & Wright, 1972). Further studies include the synthesis of benzoxazepine derivatives via thermal cyclization reactions, which demonstrates its versatility in creating a range of chemical compounds (Ashok, Radhika, Rao, Sarasija, Jayashree, & Sadanandam, 2018).
Conformational Analysis
Conformational analysis of 2,3-Dihydro-1,5-benzoxazepin-4(5h)-one derivatives has been a subject of interest. Studies have investigated the preferred conformations of these compounds, providing insights into their chemical behavior and potential applications (Ott, Hiegemann, & Duddeck, 1991).
Structural Studies and Novel Scaffold Development
Structural studies of 2,3-Dihydro-1,5-benzoxazepin-4(5h)-one have led to the development of novel scaffolds for drug discovery. This includes the synthesis of structures like spiro[1,5-benzoxazepine-2,4′-piperidine], which have potential in combinatorial synthesis of drug-like molecules (Willand, Beghyn, Nowogrocki, Gesquiere, & Déprez, 2004).
Applications in Medicinal Chemistry
In medicinal chemistry, 2,3-Dihydro-1,5-benzoxazepin-4(5h)-one derivatives have been explored for their pharmacological potential. Studies have synthesized and evaluated various derivatives for their biological activities, including as potential anticonvulsant agents and in anticancer research (Bajaj, Archana, & Kumar, 2004), (Odame, Schoeman, Krause, Hosten, Tshentu, & Frost, 2021).
Safety And Hazards
The safety and hazards associated with “2,3-Dihydro-1,5-benzoxazepin-4(5h)-one” were not found in the search results.
Future Directions
The future directions for the study of “2,3-Dihydro-1,5-benzoxazepin-4(5h)-one” were not found in the search results. However, the understanding of the isomerization behavior of similar compounds could inform the future design of readily complexed, sterically hindered ligands1.
Please note that the information provided is based on the available search results and may not be fully accurate or complete. For a more comprehensive analysis, please refer to scientific literature or consult a chemistry professional.
properties
IUPAC Name |
3,5-dihydro-2H-1,5-benzoxazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-5-6-12-8-4-2-1-3-7(8)10-9/h1-4H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUQMVAKPPWYNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514620 | |
Record name | 2,3-Dihydro-1,5-benzoxazepin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,5-benzoxazepin-4(5h)-one | |
CAS RN |
704-48-3 | |
Record name | 2,3-Dihydro-1,5-benzoxazepin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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